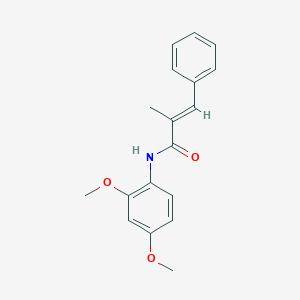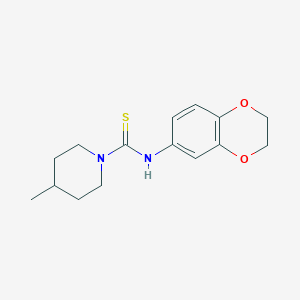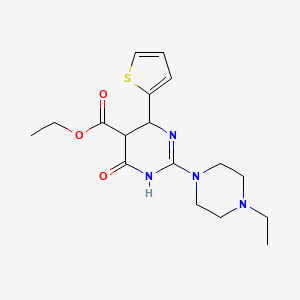
N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide
説明
N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide, also known as DMAPA, is a synthetic compound that has gained attention for its potential use in scientific research. DMAPA is a member of the acrylamide family of compounds, which are known for their ability to interact with proteins and other biological molecules. In
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide is not fully understood, but it is believed to involve the interaction of the compound with proteins and other biological molecules. N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been shown to bind to the active sites of enzymes and to modulate the activity of ion channels and other membrane proteins. N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has also been shown to interact with DNA and RNA, although the significance of these interactions is not yet clear.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of ion channel function, and the induction of cell death in cancer cells. N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has also been shown to have anti-inflammatory and antioxidant properties, although the mechanisms underlying these effects are not yet fully understood.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide is its ability to interact with proteins and other biological molecules in a specific and selective manner. This makes N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide a valuable tool for studying the function of these molecules in vitro and in vivo. However, one of the main limitations of N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide is its potential toxicity, which can limit its use in certain experimental systems. Additionally, the synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide can be complex and time-consuming, which can make it difficult to obtain in large quantities.
将来の方向性
There are many potential future directions for research on N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide. One area of interest is the development of new synthetic methods for the compound, which could make it more readily available for scientific research. Another area of interest is the exploration of N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide's potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide and its effects on biological systems.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been shown to have potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been used as a probe to study the binding of proteins and other biological molecules. In neuroscience, N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylacrylamide has been used to study the function of ion channels and other membrane proteins.
特性
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(11-14-7-5-4-6-8-14)18(20)19-16-10-9-15(21-2)12-17(16)22-3/h4-12H,1-3H3,(H,19,20)/b13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWSNVMFBOZUDN-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dimethoxyphenyl)-2-methyl-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-fluoro-4-(1-pyrrolidinyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4740914.png)

![2-(2,5-dimethylphenyl)-8-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4740927.png)
![3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B4740938.png)
![2-{1-isopropyl-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-piperazinyl}ethanol](/img/structure/B4740940.png)
![tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4740945.png)

![8,9-dimethyl-2-(phenoxymethyl)-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4740965.png)


![ethyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4741004.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4741017.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4741030.png)
![2-[(5-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4741038.png)